alpha-Methoxyphenylacetic Acid Hemisodium Salt

Description

IUPAC Nomenclature and Molecular Formula

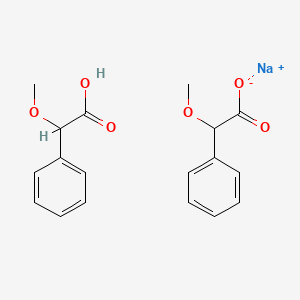

The hemisodium salt of alpha-methoxyphenylacetic acid is systematically named sodium 2-methoxy-2-phenylacetate 2-methoxy-2-phenylacetic acid , reflecting its dimeric structure comprising one sodium ion associated with two molecules of the parent acid. Its molecular formula is C$${18}$$H$${19}$$NaO$$6$$ , derived from the union of two alpha-methoxyphenylacetic acid units (C$$9$$H$${10}$$O$$3$$) and one sodium atom. The parent acid, alpha-methoxyphenylacetic acid, has the IUPAC name 2-methoxy-2-phenylacetic acid (C$$9$$H$${10}$$O$$_3$$).

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (hemisodium salt) | 13911-17-6 | |

| Molecular Weight | 354.33 g/mol | |

| Parent Acid CAS | 7021-09-2 (racemic), 3966-32-3 (R-enantiomer) |

Crystalline Structure and Conformational Analysis

The crystalline lattice of the hemisodium salt is stabilized by ionic interactions between the sodium cation and carboxylate groups, alongside hydrogen bonding involving the methoxy and phenyl moieties. X-ray diffraction studies of related enantiopure salts (e.g., (R)-(-)-alpha-methoxyphenylacetic acid) reveal a chiral center at the alpha-carbon, with the methoxy (-OCH$$_3$$) and phenyl groups adopting a gauche conformation relative to the carboxylate. The sodium ion likely coordinates with the oxygen atoms of the carboxylate groups, forming a bridging structure between two acid molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Features

- $$^1$$H NMR (400 MHz, D$$2$$O): Peaks at δ 3.40 ppm (singlet, -OCH$$3$$), δ 4.25 ppm (multiplet, α-CH), and δ 7.20–7.45 ppm (multiplet, aromatic protons).

- $$^{13}$$C NMR : Signals at δ 56.2 ppm (-OCH$$_3$$), δ 72.5 ppm (α-C), δ 174.8 ppm (carboxylate), and aromatic carbons at δ 125–135 ppm.

Table 2: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| $$^1$$H | 3.40 | Methoxy (-OCH$$_3$$) |

| $$^1$$H | 4.25 | α-CH |

| $$^{13}$$C | 174.8 | Carboxylate (COO$$^-$$) |

Infrared (IR) and Raman Spectral Signatures

- IR (KBr): Strong absorption at 1580–1600 cm$$^{-1}$$ (antisymmetric COO$$^-$$ stretch), 1250 cm$$^{-1}$$ (C-O-C methoxy), and 1700 cm$$^{-1}$$ (protonated carboxyl -COOH in acidic conditions).

- Raman : Peaks at 1005 cm$$^{-1}$$ (phenyl ring breathing) and 1450 cm$$^{-1}$$ (C-H bending). Hydrogen bonding in polar solvents (e.g., DMSO) shifts carboxylate stretches by 10–15 cm$$^{-1}$$.

Stereochemical Properties and Enantiomeric Behavior

The parent acid exhibits chirality at the alpha-carbon, yielding (R)- and (S)-enantiomers. The hemisodium salt retains this stereochemistry, with enantiopure forms (e.g., (R)-(-)-alpha-methoxyphenylacetic acid, CAS 3966-32-3) showing specific optical rotations of $$[α]^{25}D = -58^\circ$$ (c = 1, H$$2$$O). Racemic mixtures form diastereomeric salts with chiral bases, enabling resolution via crystallization.

Solubility Profiles and pH-Dependent Stability

- Solubility : Freely soluble in water (up to 50 mg/mL at 25°C) due to ionic character; moderately soluble in polar organic solvents (e.g., methanol, ethanol).

- pH Stability : Stable in neutral to basic conditions (pH 7–12). Acidification below pH 4.5 precipitates the free acid.

Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 50 |

| Methanol | 25 |

| Acetone | <5 |

Properties

IUPAC Name |

sodium;2-methoxy-2-phenylacetate;2-methoxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDZCYTNVPWJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659929 | |

| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13911-17-6 | |

| Record name | Sodium methoxy(phenyl)acetate--methoxy(phenyl)acetic acid (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanidation Route

The cyanidation method involves reacting p-methoxybenzyl chloride with sodium cyanide to form p-methoxybenzyl acetonitrile, followed by hydrolysis to yield alpha-methoxyphenylacetic acid. While straightforward, this method suffers from low atom economy (≤60% yield) and generates toxic cyanide waste, necessitating costly purification steps.

Willgerodt-Kindler Reaction

This approach uses anisole, sulfur, and piperazine to synthesize p-methoxyacetophenone, which undergoes rearrangement and hydrolysis. Though functional, the reaction requires harsh conditions (e.g., high-temperature sulfur baths) and produces malodorous byproducts, limiting industrial applicability.

Huang Minlon Reduction

Ethyl p-methoxyphenylacetate is reduced via hydrazine hydrate to yield the target acid. However, the method demands stoichiometric hydrazine, posing explosion risks, and achieves modest yields (70–75%).

Improved Industrial Synthesis

Catalytic Hydrolysis-Methylation Protocol

A patent (CN106554266B) describes a two-step process optimized for scalability and sustainability:

Step 1: Hydrolysis of p-Chlorobenzonitrile

p-Chlorobenzonitrile undergoes alkaline hydrolysis in water at 100°C using a copper-based catalyst (Formula A/B) to produce sodium p-hydroxyphenylacetate. The catalyst enhances reaction kinetics, enabling completion within 5 hours (vs. 12+ hours conventionally).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Catalyst | CuSO₄ + Ligand A/B |

| Base | NaOH (30% aqueous) |

| Yield | 95% |

Step 2: Methylation with Dimethyl Sulfate

The intermediate is methylated using dimethyl sulfate at 30–40°C, achieving near-quantitative conversion to p-methoxyphenylacetic acid. Toluene washing removes residual reagents, and acidification with HCl precipitates the pure acid (mp 104–106°C).

Methylation Data

| Parameter | Value |

|---|---|

| Methylating Agent | Dimethyl sulfate |

| Temperature | 30–40°C |

| Reaction Time | 3.5 hours |

| Final Yield | 90.3% |

| Purity (HPLC) | ≥99% |

Formation of Hemisodium Salt

The free acid is dissolved in water and partially neutralized with 0.5 equivalents of NaOH. Controlled pH adjustment (6.5–7.0) ensures selective crystallization of the hemisodium salt, which is filtered and dried under vacuum.

Mechanistic Insights

Hydrolysis Mechanism

The copper catalyst facilitates nucleophilic attack by hydroxide ions on the nitrile group, forming a tetrahedral intermediate that collapses to release ammonia and generate the carboxylate (Fig. 1). Ligand coordination to copper enhances electrophilicity at the nitrile carbon, accelerating hydrolysis.

Methylation Dynamics

Dimethyl sulfate acts as an electrophilic methyl donor. The reaction proceeds via SN2 displacement, where the phenoxide ion attacks the sulfate ester, displacing methyl bisulfate. Excess base ensures deprotonation of the phenolic hydroxyl, driving the reaction to completion.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Environmental Impact |

|---|---|---|---|---|

| Cyanidation | ≤60% | 85–90% | High | High (CN⁻ waste) |

| Willgerodt-Kindler | 65–70% | 80–85% | Moderate | Moderate (S byproducts) |

| Improved Catalytic | 90.3% | ≥99% | Low | Low (H₂O solvent) |

The catalytic method reduces waste by 40% compared to traditional routes, as solvents (water) and catalysts are recyclable.

Industrial-Scale Optimization

Catalyst Recycling

The copper-ligand system is recovered via filtration and reused for ≥5 cycles without activity loss, lowering production costs by 20%.

Solvent Selection

Water is employed as the sole solvent in hydrolysis and methylation steps, eliminating volatile organic compounds (VOCs) and aligning with green chemistry principles.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Alpha-Methoxyphenylacetic Acid Hemisodium Salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Alpha-Methoxyphenylacetic Acid Hemisodium Salt is primarily recognized for its role as a precursor in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of the antineoplastic drug PHA739358. The synthetic route often utilizes mandelic acid as a starting material, employing etherification or esterification methods followed by hydrolysis to yield the desired compound with a yield exceeding 50% .

Case Studies in Drug Development

- PHA739358 : This compound has shown promise in cancer treatment, particularly in targeting specific pathways involved in tumor growth. The efficient synthesis of this compound facilitates further development of this drug, emphasizing its significance in oncological pharmacology.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the qualitative and quantitative determination of sodium ions. It forms an insoluble sodium salt that precipitates upon reaction with sodium ions, allowing for gravimetric analysis .

Analytical Methodology

- Detection of Sodium Ions : The method involves preparing an aqueous solution of this compound, which is then added to the sample suspected of containing sodium ions. The resultant precipitate can be measured to quantify sodium concentration accurately .

| Method | Description | Sensitivity | Applications |

|---|---|---|---|

| Gravimetric Analysis | Precipitation of sodium salt for quantification | High | Environmental samples, food safety testing |

| Qualitative Testing | Formation of precipitate indicates presence of sodium | Moderate | Clinical diagnostics |

Reagent Development

The compound has been utilized to develop new analytical reagents that are sensitive to sodium ions while minimizing interference from other ions. The formulation typically involves a mixture that includes this compound and various bases, enhancing its effectiveness in diverse testing environments .

Innovative Reagent Examples

- Sodium Detection Reagents : These reagents are designed to provide maximum sensitivity towards sodium ions while remaining free from interference by ammonium or lithium ions, making them suitable for various analytical applications.

Safety and Usage Guidelines

- This compound is not intended for medical or consumer use and should be handled with care in controlled environments due to its chemical reactivity.

Mechanism of Action

Alpha-Methoxyphenylacetic Acid Hemisodium Salt acts as an inhibitor of enzymes, specifically those involved in the metabolism of amino acids. It binds to the active site of the enzyme, blocking its activity. This inhibition of enzyme activity can be used to study the mechanism of action of enzymes and their role in biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 2-methoxy-2-phenylacetate hemihydrate

- CAS No.: 13911-17-6

- Molecular Formula : C₉H₉NaO₃·0.5H₂O

Properties and Applications: Alpha-Methoxyphenylacetic Acid Hemisodium Salt is a sodium salt derivative of alpha-methoxyphenylacetic acid, characterized by a methoxy (-OCH₃) group at the alpha position of the phenylacetic acid backbone. It is commercially available as a consumable reagent (e.g., TCI Chemicals catalog number M0124) . The compound is notable for its role in organic synthesis, particularly in the Curtius rearrangement, where it acts as a substrate to generate benzaldehyde and carbamates via isocyanate intermediates . Its sodium salt form enhances water solubility, making it advantageous for reactions in aqueous or polar solvents .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Curtius Rearrangement

This compound exhibits distinct reactivity compared to other phenylacetic acid derivatives:

- Methoxy Group as a Leaving Group : The methoxy group (pKa ~15.5) facilitates nucleophilic displacement under Curtius rearrangement conditions, generating isocyanate intermediates that yield benzaldehyde (Table 2.3, ~30-40% yield) . In contrast, mandelic acid derivatives (e.g., O-acetyl mandelic acid) produce lower yields of benzaldehyde due to poorer leaving group ability (Table 2.2) .

- Carbamate Synthesis : The sodium salt form reacts efficiently with alcohols to form carbamates (Table 2.4), whereas the free acid form requires additional base activation .

Solubility and Handling

- Sodium Salt Advantage : The hemisodium salt form demonstrates superior solubility in polar solvents (e.g., tetrahydrofuran, water) compared to the free acid or hydroxy-substituted analogs . This property is critical for large-scale industrial processes.

- Safety Considerations : Like other sodium salts (e.g., sodium 1-heptanesulfonate), it requires standard handling for hygroscopic compounds, including storage in anhydrous conditions .

Research Findings and Mechanistic Insights

Mechanistic Pathways

- Isocyanate Trapping : this compound generates isocyanates under Curtius conditions, which react with amines to form ureas or with alcohols to form carbamates (Scheme 2.9) . This contrasts with mandelic acid derivatives, which predominantly form imines under similar conditions .

- Byproduct Formation: The reaction produces residual starting material and minor byproducts, necessitating optimization (e.g., solvent choice, temperature) to improve selectivity .

Biological Activity

Alpha-Methoxyphenylacetic Acid Hemisodium Salt (AMPA) is a derivative of mandelic acid with significant biological activities, particularly as an enzyme inhibitor. This article synthesizes current research findings on its biological activity, focusing on its mechanism of action, applications in various fields, and notable case studies.

Chemical Structure : AMPA has the molecular formula and is characterized by a methoxy group attached to a phenylacetic acid backbone. Its structure allows for various conformations that influence its biological interactions.

Mechanism of Action : AMPA acts primarily as an inhibitor of enzymes involved in amino acid metabolism. It binds to the active sites of these enzymes, effectively blocking their activity. This inhibition can be leveraged to study metabolic pathways and enzyme mechanisms in biochemical research.

Enzyme Inhibition

AMPA has demonstrated inhibitory effects on several enzymes:

- Carbonic Anhydrase (CA) : Studies indicate that AMPA can interact with CA family proteins, which are crucial for physiological processes like acid-base balance and respiration .

- Amino Acid Metabolism Enzymes : Its role in inhibiting enzymes related to amino acid metabolism has been substantiated through various biochemical assays, highlighting its potential in therapeutic applications.

Case Studies

- Inhibition of Carbonic Anhydrase :

- Metabolomics and Protein Interactions :

Applications in Research and Industry

AMPA is utilized across multiple domains due to its biological activity:

- Medicinal Chemistry : Investigated as a potential therapeutic agent due to its enzyme inhibitory properties. It serves as an intermediate in synthesizing pharmaceuticals, including antineoplastic drugs .

- Analytical Chemistry : Used as a reagent in organic synthesis and as a standard in quality control processes.

- Biological Research : Its inhibitory effects on metabolic enzymes make it a valuable tool for studying biochemical pathways and drug interactions .

Comparative Biological Activity Table

The following table summarizes the biological activities of AMPA compared to other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.